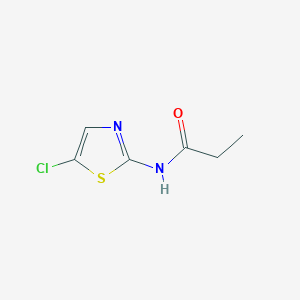

N-(5-chloro-1,3-thiazol-2-yl)propanamide

描述

N-(5-Chloro-1,3-thiazol-2-yl)propanamide is a heterocyclic organic compound characterized by a thiazole core substituted with a chlorine atom at the 5-position and a propanamide group at the 2-position. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur, confers unique electronic and steric properties to the molecule. The chloro substituent enhances electrophilicity and may influence intermolecular interactions, such as hydrogen bonding or hydrophobic effects, which are critical for biological activity .

Synthetic routes for analogous compounds, such as N-(5-methyl-1,3-thiazol-2-yl)propanamide derivatives, involve reacting thiazol-2-amine derivatives with 3-bromopropanoyl chloride in a basic aqueous medium (e.g., 5% Na₂CO₃) to form electrophilic intermediates, which are subsequently coupled with nucleophilic heterocycles like oxadiazole-thiols .

属性

CAS 编号 |

13808-36-1 |

|---|---|

分子式 |

C6H7ClN2OS |

分子量 |

190.65 g/mol |

IUPAC 名称 |

N-(5-chloro-1,3-thiazol-2-yl)propanamide |

InChI |

InChI=1S/C6H7ClN2OS/c1-2-5(10)9-6-8-3-4(7)11-6/h3H,2H2,1H3,(H,8,9,10) |

InChI 键 |

XMEIPRIOGBNKAJ-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC1=NC=C(S1)Cl |

规范 SMILES |

CCC(=O)NC1=NC=C(S1)Cl |

其他CAS编号 |

13808-36-1 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-1,3-thiazol-2-yl)propanamide typically involves the reaction of 5-chloro-2-thiazolylamine with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of N-(5-chloro-1,3-thiazol-2-yl)propanamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

化学反应分析

Types of Reactions

N-(5-chloro-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles such as amines or thiols.

相似化合物的比较

Alkaline Phosphatase Inhibition

Compounds 8a–h (oxadiazole-thiazole hybrids) exhibit potent alkaline phosphatase (ALP) inhibition, with IC₅₀ values ranging from 1.878 ± 0.07 mM (8d) to 3.112 ± 0.13 mM (8a) . The 4-methylphenyl-substituted derivative (8d) shows the highest activity, attributed to hydrophobic interactions with the enzyme’s active site. In contrast, the nitro group in 8h may introduce steric hindrance, reducing potency despite its electron-withdrawing effects .

The chloro substituent may enhance membrane permeability or modulate electronic effects, but further enzymatic assays are required to confirm this hypothesis.

Tyrosinase Inhibition

Thiamidol (N-[4-(2,4-dihydroxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide), a structurally related thiazole-propanamide, inhibits human tyrosinase (hTYR) with IC₅₀ = 1.1 μM . The dihydroxyphenyl group is critical for chelating copper ions in the enzyme’s active site. In contrast, the chloro substituent in N-(5-chloro-1,3-thiazol-2-yl)propanamide lacks this chelating capability, likely rendering it inactive against hTYR.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。